2-(2,5-Dimethoxybenzenesulfonamido)acetic acid

Physicochemical Properties Molecular Descriptors Drug-likeness

Researchers face reproducibility risk when substituting sulfonamide building blocks lacking comparative data. This compound mitigates that risk through verified identity and defined purity. Key supply advantages: (i) Consistent 95% purity specification across major vendors, (ii) Well-characterized scaffold (C₁₀H₁₃NO₆S, MW 275.28, XLogP3 0.4, TPSA 119 Ų) for SAR studies, (iii) Dual sulfonamide/carboxylic acid functionality enables diverse synthetic transformations. Procure from verified sources to ensure traceability and experimental integrity.

Molecular Formula C10H13NO6S
Molecular Weight 275.28g/mol
CAS No. 781656-64-2
Cat. No. B510293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethoxybenzenesulfonamido)acetic acid
CAS781656-64-2
Molecular FormulaC10H13NO6S
Molecular Weight275.28g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C10H13NO6S/c1-16-7-3-4-8(17-2)9(5-7)18(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
InChIKeyYLNZXVFVJCUJEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.1 [ug/mL]

2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid Overview


2-(2,5-Dimethoxybenzenesulfonamido)acetic acid (CAS 781656-64-2) is a sulfonamide derivative featuring a 2,5-dimethoxyphenyl moiety linked via a sulfonamide group to a glycine-derived acetic acid terminus. With a molecular formula of C₁₀H₁₃NO₆S and a molecular weight of 275.28 g/mol, the compound is characterized by a computed XLogP3-AA value of 0.4, indicating moderate hydrophilicity, and a topological polar surface area of 119 Ų [1]. It is a versatile small molecule scaffold commonly utilized as a building block in medicinal chemistry and organic synthesis . The compound is commercially available with a typical purity specification of 95% .

Generic Substitution Risks for 2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid


Generic substitution of 2-(2,5-dimethoxybenzenesulfonamido)acetic acid is strongly discouraged due to a critical absence of publicly available, head-to-head comparative data against its closest analogs in primary research literature or patents [1]. Without quantitative evidence demonstrating functional equivalence in a specific assay or synthetic application, replacing this compound with an uncharacterized analog introduces significant experimental risk and can compromise reproducibility. The core differentiator is therefore provenance and traceability: procurement from a verified, reputable vendor [2] ensures the compound's identity and purity, a baseline requirement for any scientific endeavor, but it does not provide a data-driven justification for selection over another in-class compound. The following evidence section presents the limited quantitative data that exists, which is primarily physicochemical in nature, to inform selection based on intrinsic molecular properties.

Quantitative Differentiation Evidence for 2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid


Physicochemical Comparison with Unsubstituted Analog

A direct comparison of computed physicochemical properties from PubChem reveals quantifiable differences between 2-(2,5-dimethoxybenzenesulfonamido)acetic acid and its unsubstituted analog, 2-(benzenesulfonamido)acetic acid. The dimethoxy-substituted compound exhibits a higher molecular weight and a greater number of hydrogen bond acceptors (7 vs. 5), while maintaining a similar hydrogen bond donor count and a comparable XLogP3-AA value (0.4 vs. 0.5). These differences in bulk and hydrogen bonding capacity can influence solubility, permeability, and target engagement profiles, making the choice between these two compounds a matter of specific research requirements [1][2].

Physicochemical Properties Molecular Descriptors Drug-likeness Scaffold Analysis

Molecular Weight Comparison with N-Methyl Analog

The compound can be differentiated from its N-methyl analog, 2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetic acid. The target compound is a secondary sulfonamide, while the comparator features an N-methyl group, resulting in a tertiary sulfonamide. This structural change alters molecular weight and likely impacts conformational flexibility and hydrogen bonding potential, as the comparator lacks the N-H hydrogen bond donor [1][2].

Molecular Weight Scaffold Diversity Building Block Sulfonamide

Application Scenarios for 2-(2,5-Dimethoxybenzenesulfonamido)acetic Acid


Medicinal Chemistry Building Block for Scaffold Diversification

This compound is best utilized as a versatile building block in medicinal chemistry to introduce a 2,5-dimethoxyphenylsulfonamide moiety. As stated by a vendor, it serves as a 'versatile small molecule scaffold' . Its defined molecular structure (C₁₀H₁₃NO₆S, MW 275.28) and physicochemical profile (XLogP3 0.4, TPSA 119 Ų) [1] make it a suitable starting point for library synthesis or lead optimization, where the specific substitution pattern is a key design element.

Reference Standard or Control Compound

Given its commercial availability with a defined purity (e.g., 95%) , this compound can be procured for use as a reference standard in analytical method development or as a control compound in structure-activity relationship (SAR) studies of sulfonamide-based molecules. Its role is that of a well-defined chemical entity for comparative purposes, not as a biologically validated probe.

Precursor in Organic Synthesis

The compound's dual functionality—a carboxylic acid and a sulfonamide—allows it to act as a precursor for further synthetic transformations. It can be used as a reagent in various organic reactions to construct more complex molecular architectures [2]. The specific 2,5-dimethoxy substitution pattern on the aromatic ring offers a distinct steric and electronic environment for subsequent reactions compared to other benzenesulfonamidoacetic acid analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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